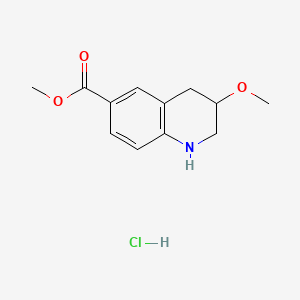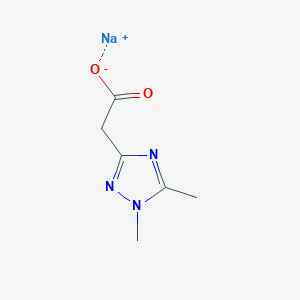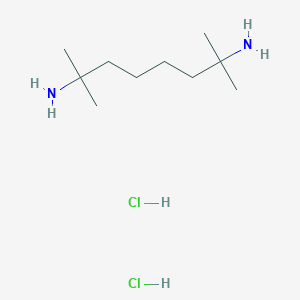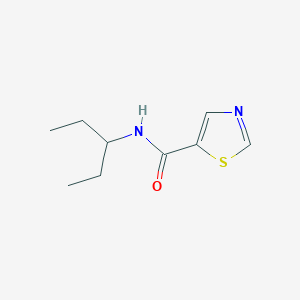
N-tert-Butoxycarbonyl-3-chlorosulfonyl-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate: is an organic compound with the molecular formula C12H16ClNO4S It is a derivative of carbamate, featuring a tert-butyl group, a chlorosulfonyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(chlorosulfonyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Acids and Bases: Hydrolysis reactions typically require acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The primary products are the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Research: Employed in studies involving enzyme inhibition and protein modification.
Medicine:
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Polymer Production: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(chlorosulfonyl)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate
- Sulfonimidates
Comparison:
- tert-Butyl carbamate: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions .
- tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate: Similar structure but with a propyl group instead of a phenyl group, affecting its reactivity and applications .
- Sulfonimidates: Contain a sulfur (VI) center and are used in different applications, such as asymmetric synthesis and polymer production .
Eigenschaften
Molekularformel |
C12H16ClNO4S |
|---|---|
Molekulargewicht |
305.78 g/mol |
IUPAC-Name |
tert-butyl N-(3-chlorosulfonylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14(4)9-6-5-7-10(8-9)19(13,16)17/h5-8H,1-4H3 |
InChI-Schlüssel |
INGSMMWSZFVLKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)



![7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)




![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
